molecular formula C8H17Cl3N6 B1528337 N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride CAS No. 1807938-75-5

N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride

Cat. No.: B1528337
CAS No.: 1807938-75-5
M. Wt: 303.6 g/mol
InChI Key: PMRFARLGBRFRCR-UHFFFAOYSA-N
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Description

N’-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.

    Formation of the Ethanimidamide Moiety: The ethanimidamide group can be introduced through a condensation reaction involving an amine and an aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of N’-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N’-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide
  • N’-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide dihydrochloride

Uniqueness

N’-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The trihydrochloride form may enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

N'-pyrrolidin-3-yl-2-(1H-1,2,4-triazol-5-yl)ethanimidamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6.3ClH/c9-7(3-8-11-5-12-14-8)13-6-1-2-10-4-6;;;/h5-6,10H,1-4H2,(H2,9,13)(H,11,12,14);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFARLGBRFRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N=C(CC2=NC=NN2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride
Reactant of Route 2
N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride
Reactant of Route 3
N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride
Reactant of Route 4
N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride
Reactant of Route 5
N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride
Reactant of Route 6
N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride

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